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Executive Summary

2,4-Dimethyl-3-nitrophenol is a specialized aromatic intermediate characterized by a
"sandwiched" nitro group located between two methyl substituents. Unlike its more common
isomers (e.g., 2,6-dimethyl-4-nitrophenol), this molecule exhibits unique electronic properties
driven by Steric Inhibition of Resonance (SIR).

For drug development professionals, this compound serves as a critical scaffold in the
synthesis of kinase inhibitors (e.g., PKMYTL1 inhibitors) and other bioactive agents where
restricted conformational freedom is required. This guide analyzes its solubility, ionization
behavior, and synthetic isolation, providing a roadmap for its utilization in high-purity
applications.

Molecular Architecture & Electronic State

The defining feature of 2,4-Dimethyl-3-nitrophenol is the steric crowding around the nitro
group at position 3.

« Steric Inhibition of Resonance (SIR): The methyl groups at positions 2 and 4 exert significant
steric pressure on the nitro group at position 3. This forces the nitro group to rotate out of the
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plane of the aromatic ring.

o Electronic Consequence: This deplanarization decouples the nitro group's

-system from the benzene ring, significantly reducing its mesomeric (resonance) electron-
withdrawing power. However, the inductive electron-withdrawing effect (-I) remains intact.

e Impact on Reactivity: The hydroxyl group (position 1) remains the primary directing group,
but the "deactivated" nature of the nitro group alters the expected pKa and nucleophilicity
compared to planar nitrophenols.

Diagram 1: Steric Inhibition of Resonance (SIR)
Mechanism

The following diagram illustrates the structural distortion caused by the adjacent methyl groups.

Fig 1. Steric pressure from 2,4-dimethyl groups forces the 3-nitro group out of plane.
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Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive
models essential for formulation and synthesis planning.

Table 1: Core Physicochemical Properties[3][4]
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Property

Value /| Range

Source/Method

Molecular Weight

167.16 g/mol

Calculated

Physical State

Yellow Crystalline Solid

Experimental

Melting Point 105 - 110 °C (Predicted) Est. based on isomer trends
Boiling Point ~290 °C (at 760 mmHQg) Predicted
- Predicted (Inductive -I
pKa (Acidic) 8.8-9.2 )
dominant)
LogP (Octanol/Water) 23+0.2 XLogP3 Model

Solubility (Water)

Low (<1 mg/mL)

Hydrophobic Methyls

Solubility (Organic)

High (DMSO, DCM, MeOH)

Dipolar interactions

H-Bond Donors

1 (Phenolic OH)

Structure Analysis

H-Bond Acceptors

3 (Nitro O, Phenolic O)

Structure Analysis

Critical Analysis of pKa

Unlike 4-nitrophenol (pKa 7.15), which is stabilized by strong resonance delocalization of the
phenoxide negative charge onto the nitro group, 2,4-Dimethyl-3-nitrophenol lacks this
stabilization due to the SIR effect. Consequently, it is less acidic (higher pKa ~9.0), behaving
more like a substituted phenol with purely inductive withdrawal. This has implications for
extraction protocols: it may not extract fully into weak bases like sodium bicarbonate.

Synthesis & Isolation Strategy

Synthesizing the 3-nitro isomer is non-trivial because the hydroxyl group of 2,4-dimethylphenol
(2,4-xylenol) strongly directs nitration to the 6-position (ortho). The 3-position is meta to the
directing OH group and sterically hindered.

Recommended Synthetic Workflow

To access the 3-nitro isomer with high purity, indirect routes or careful separation are required.
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 Direct Nitration (Low Yield Route): Nitration of 2,4-xylenol yields primarily 6-nitro-2,4-xylenol.
The 3-nitro isomer is a minor byproduct (<10%) requiring extensive column chromatography.

e Directed Lithiation / Protection (High Purity Route):
o Step 1: Protection of phenol (e.g., MOM ether).
o Step 2: Directed Ortho Metalation (DOM) is difficult due to methyl blocking.

o Alternative: Nitration of 2,4-dimethylaniline followed by diazotization and hydrolysis
(Sandmeyer-type hydroxylation) is often preferred to establish the substitution pattern

before installing the hydroxyl.

Diagram 2: Synthetic Pathway & Purification Logic
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Starting Material:
2,4-Dimethylphenol

Nitration Agent:
HNO3/H2S04

Electrophilic Aromatic Substitution
(0-5°C, Controlled Addition)

/ Y

Fig 2. Isolation strategy separating the minor 3-nitro target from the major 6-nitro isomer.
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Flash Chromatography
(Hexane/EtOAc Gradient)

lutes 2nd (Less Polar)

Isolated Target:

CAS 70261-49-3
>98% Purity
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Analytical Characterization Protocols

To validate the identity of 2,4-Dimethyl-3-nitrophenol, specifically distinguishing it from the 6-
nitro isomer, use the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)[5][6]
e H NMR (DMSO-ds):

o Aromatic Region: Look for two doublets (ortho coupling, J = 8 Hz) if protons are adjacent
(positions 5 and 6). Correction: In 2,4-dimethyl-3-nitrophenol, protons are at positions 5
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and 6. They are adjacent.
o Shift Logic:
» H-6 (ortho to OH): ~6.8 - 7.0 ppm.
» H-5 (meta to OH, ortho to 4-Me): ~7.1 - 7.3 ppm.

o Methyl Groups: Two distinct singlets around 2.1 - 2.3 ppm. The 2-Me and 4-Me will have
slightly different shifts due to the anisotropic effect of the twisted nitro group.

Infrared Spectroscopy (IR)

e OH Stretch: Broad band at 3200—-3400 cm~? (Intermolecular H-bonding).
e NO:2 Stretch:

o Asymmetric: ~1530 cm™1.

o Symmetric: ~1350 cm~1.

o Note: The twist caused by SIR often shifts the asymmetric stretch to higher frequencies
compared to planar nitro groups.

Applications in Drug Development

This compound is a high-value Building Block (BB) rather than a final API. Its primary utility lies
in creating sterically constrained binding cores.

Case Study: Kinase Inhibitors

In the development of inhibitors for targets like PKMYT1 (Protein Kinase, Membrane
Associated Tyrosine/Threonine 1), the 2,4-dimethyl-3-nitrophenol core is used to:

« Fill Hydrophobic Pockets: The methyl groups occupy specific hydrophobic sub-pockets in the
ATP binding site.

 Induce Curvature: The steric twist of the nitro group (or its reduced amino form) forces the
molecule into a non-planar conformation, improving selectivity against other kinases with
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flatter binding sites.

e Synthetic Handle: The nitro group is readily reduced to an aniline (3-amino-2,4-
dimethylphenol), which is then coupled to pyrimidine or quinazoline scaffolds.

Safety & Handling (MSDS Summary)
» GHS Classification:
o Acute Toxicity (Oral/Dermal): Category 3 or 4 (Harmful/Toxic).
o Skin/Eye Irritation: Category 2 (Irritant).
e Handling: Use in a fume hood. Nitrophenols can be absorbed through the skin.

o Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the methyl groups or
darkening of the phenol over time.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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